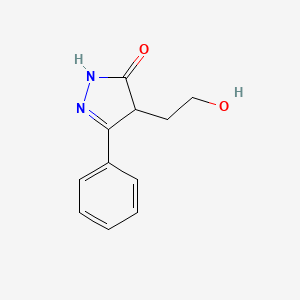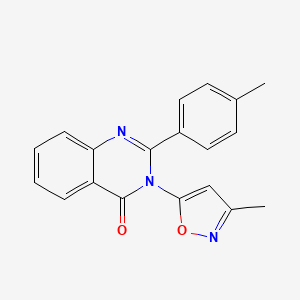
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine is a synthetic organic compound that features both a nitrofuran and an oxazolidine moiety. Compounds containing these functional groups are often of interest due to their potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.
Oxazolidine ring formation: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxazolidines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds containing nitrofuran and oxazolidine moieties are studied for their potential antimicrobial and anticancer activities.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential, particularly as antibiotics or anticancer agents.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial protein synthesis or disrupt cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Linezolid: An oxazolidinone antibiotic.
Comparison
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine is unique in that it combines both nitrofuran and oxazolidine moieties, which may confer a broader spectrum of biological activity compared to compounds containing only one of these functional groups.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-oxazolidine |
InChI |
InChI=1S/C9H10N2O4/c12-11(13)9-2-1-8(15-9)3-4-10-5-6-14-7-10/h1-4H,5-7H2/b4-3+ |
InChI Key |
GBSYTOJXIBFYCK-ONEGZZNKSA-N |
Isomeric SMILES |
C1COCN1/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1COCN1C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


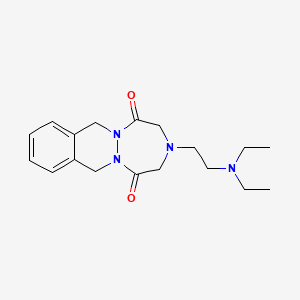
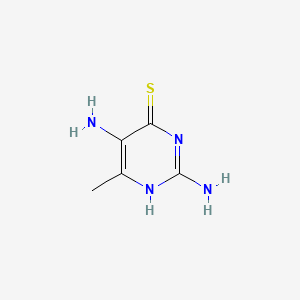
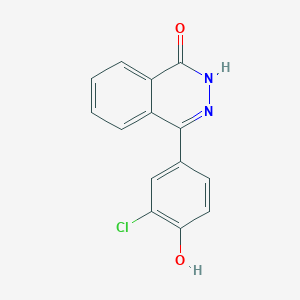
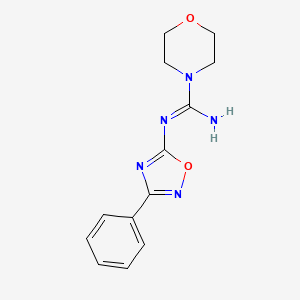
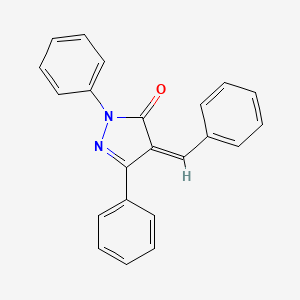


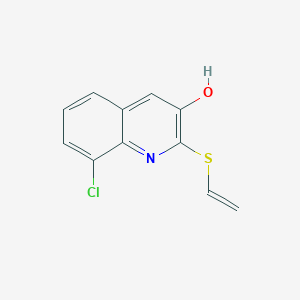
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
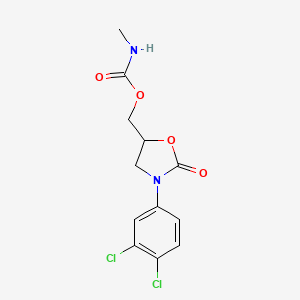
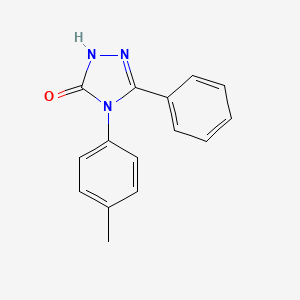
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
